molecular formula C15H13ClO B15416349 2-(4-Chlorophenyl)-1-phenylpropan-1-one CAS No. 126866-18-0

2-(4-Chlorophenyl)-1-phenylpropan-1-one

Cat. No.: B15416349
CAS No.: 126866-18-0
M. Wt: 244.71 g/mol
InChI Key: UPEGATMJECYFGE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-phenylpropan-1-one (CAS 126866-18-0) is a high-purity solid chemical compound with the molecular formula C 15 H 13 ClO and a molecular weight of 244.72 g/mol. This propiophenone derivative is characterized as a tan to white solid with a melting point of 96-98 °C and a boiling point of 128-130 °C at 0.01 Torr . This compound is of significant interest in chemical research, particularly in the study of cathinone derivatives. It serves as a key synthetic precursor or structural analog in the preparation and investigation of novel psychoactive substances (NPS) . Researchers utilize this chemical scaffold to explore structure-activity relationships, metabolic pathways, and to develop analytical methods for detection and characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . This product is provided For Research Use Only . It is strictly intended for use in a controlled laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use and is absolutely not intended for human consumption of any kind.

Properties

CAS No.

126866-18-0

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H13ClO/c1-11(12-7-9-14(16)10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

UPEGATMJECYFGE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The position of substituents and functional groups significantly influences physicochemical properties and reactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Groups Synthesis Method (Reference)
3-(4-Chlorophenyl)-1-phenylpropan-1-one 5739-39-9 C15H13ClO 244.72 3-position (propanone) Ketone Base-catalyzed condensation
2-(4-Chlorophenyl)-1-phenylethanone (β-ketoether) - C14H11ClO 230.69 2-position (ethanone) β-ketoether Reaction of α-bromoacetophenone with 4-chlorophenol
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (chalcone) 85502-87-0 C16H13ClO2 272.73 α,β-unsaturated ketone Chalcone (enone system), Methoxy Claisen-Schmidt condensation
Key Observations:
  • Functional Groups: β-Ketoethers (e.g., 2-(4-chlorophenyl)-1-phenylethanone) show enhanced stability due to ether linkages, whereas chalcones (α,β-unsaturated ketones) exhibit higher reactivity in Michael addition reactions .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Solubility LogP<sup>a</sup> Spectral Confirmation Methods
3-(4-Chlorophenyl)-1-phenylpropan-1-one Not reported Low in water, soluble in organic solvents ~3.5 <sup>1</sup>H NMR, IR, MS
2-(4-Chlorophenyl)-1-phenylethanone 98–100 Moderate in ethanol ~2.8 <sup>1</sup>H NMR, elemental analysis (C: 67.96%, H: 4.70%)
Fenvalerate (pyrethroid derivative) 39–43 Insoluble in water 6.3 GC-MS, IR

<sup>a</sup>Predicted using fragment-based methods.

Key Observations:
  • Solubility: Chalcone derivatives (e.g., 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) demonstrate improved solubility in polar aprotic solvents due to the electron-withdrawing enone system .
  • Thermal Stability: β-Ketoethers exhibit higher thermal stability compared to propanone analogs, attributed to resonance stabilization of the ether group .
Key Observations:
  • Catalyst Efficiency: Base-catalyzed methods (e.g., K2CO3) are preferred for propanone derivatives, offering moderate to high yields .
  • Chalcone Synthesis : Claisen-Schmidt condensation under mild conditions (room temperature) provides eco-friendly routes but with slightly lower yields .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-1-phenylpropan-1-one, and what key reaction conditions influence yield?

  • Methodology :

  • Friedel-Crafts Acylation : Reacting 4-chlorobenzoyl chloride with benzene in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature (0–25°C) are critical to minimize side reactions .
  • Ketone Functionalization : Starting from 1-phenylpropan-1-one, introduce the 4-chlorophenyl group via nucleophilic substitution or coupling reactions. Optimize stoichiometry and catalyst (e.g., Pd-based catalysts for cross-coupling) to enhance regioselectivity .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity product.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. Key signals: aromatic protons (δ 7.2–8.0 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C) .
  • X-ray Diffraction (XRD) : Single-crystal XRD for unambiguous structural determination. Refinement with SHELXL ensures accurate bond lengths/angles (e.g., C=O bond: ~1.22 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out impurities.

Advanced Research Questions

Q. How can crystallographic refinement resolve discrepancies between computational and experimental structural data?

  • Methodology :

  • SHELX Suite : Use SHELXL for iterative refinement against XRD data. Adjust parameters like thermal displacement factors and occupancy rates to reconcile anomalies (e.g., disordered substituents) .
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify intermolecular interactions influencing packing. For example, C–H···O interactions may stabilize the crystal lattice .
  • Data Contradiction Example : If computational models predict a planar aromatic ring but XRD shows slight distortion, refine torsional angles and validate with density functional theory (DFT) .

Q. How do halogen substitutions (e.g., Cl vs. F) on phenyl rings alter reactivity and bioactivity?

  • Methodology :

  • Comparative Reactivity Studies :
SubstituentReaction with NaBH₄Biological Activity (Antimicrobial IC₅₀)
4-ClSlow reduction12.5 µM (S. aureus)
4-FRapid reduction25.0 µM (S. aureus)
Data derived from structural analogs in .
  • Mechanistic Insight : Electron-withdrawing Cl groups increase ketone electrophilicity, accelerating nucleophilic attacks. Fluorine’s smaller size may reduce steric hindrance in enzyme binding .

Q. What strategies optimize synthetic routes for scaled-up production while maintaining purity?

  • Methodology :

  • Flow Chemistry : Continuous synthesis under controlled conditions (e.g., fixed residence time, 50°C) to minimize byproducts .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent ratios dynamically.
  • Crystallization Control : Seed crystals and slow cooling (0.5°C/min) to enhance crystal uniformity and yield (>90%) .

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